N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride
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Overview
Description
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride is a chemical compound with the molecular formula C7H13Cl3N2O2This compound is characterized by the presence of two chloroethyl groups, a pyruvamidoxime moiety, and a phenylhydrazone group, making it a versatile molecule for research and industrial purposes .
Preparation Methods
The synthesis of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves several steps. One common method includes the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine. This reaction typically occurs in chloroform, yielding N,N-bis(2-chloroethyl)amides . Another approach involves the use of anhydrous sodium acetate instead of pyridine, which can result in varying yields . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This compound can alkylate DNA, leading to the formation of DNA adducts and cross-links. These interactions can disrupt cellular processes such as replication and transcription, ultimately resulting in cytotoxic effects . The molecular targets include the N7 position of guanine in DNA, which is a common site for alkylation by nitrogen mustards .
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)amine hydrochloride: This compound is a precursor in the synthesis of various bis(2-chloroethyl) derivatives.
N,N-Bis(2-chloroethyl)methylamine: Known for its cyclization reactions in aqueous hydrazine, leading to the formation of heterocyclic compounds.
N,N-Bis(2-chloroethyl)-N’-hydroxy-2-oxopropanimidamide: Another related compound with similar chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
77337-91-8 |
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Molecular Formula |
C13H19Cl3N4O |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
(2E)-N,N-bis(2-chloroethyl)-N'-hydroxy-2-(phenylhydrazinylidene)propanimidamide;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N4O.ClH/c1-11(16-17-12-5-3-2-4-6-12)13(18-20)19(9-7-14)10-8-15;/h2-6,17,20H,7-10H2,1H3;1H/b16-11+,18-13-; |
InChI Key |
XKXLAWAGTHKYAC-AZGPVPMLSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=N/O)/N(CCCl)CCCl.Cl |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
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